molecular formula C7H5Cl2NO2 B1634508 2-(3,6-Dichloropyridin-2-yl)acetic acid

2-(3,6-Dichloropyridin-2-yl)acetic acid

Cat. No.: B1634508
M. Wt: 206.02 g/mol
InChI Key: KFDPEKUWLJEGHI-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridin-2-yl)acetic acid (CAS: 500890-84-6) is a chlorinated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂ and a molar mass of 206.03 g/mol . The compound features a pyridine ring substituted with chlorine atoms at the 3- and 6-positions, with an acetic acid moiety attached to the 2-position.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2-(3,6-dichloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-2-6(9)10-5(4)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

KFDPEKUWLJEGHI-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)CC(=O)O)Cl

Canonical SMILES

C1=CC(=NC(=C1Cl)CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3,6-dichloropyridin-2-yl)acetic acid with related pyridyl acetic acid derivatives, focusing on molecular properties, substituent effects, and synthesis yields where available:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield (if reported) Notable Properties
This compound 500890-84-6 C₇H₅Cl₂NO₂ 206.03 3-Cl, 6-Cl, acetic acid at 2-position N/A High halogen content; potential reactivity
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid 1227592-95-1 C₈H₅ClF₃NO₂ 239.58 2-Cl, 6-CF₃, acetic acid at 3-position N/A Enhanced lipophilicity due to CF₃ group
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid 1000568-04-6 C₈H₈ClNO₂ 185.61 6-Cl, 2-CH₃, acetic acid at 3-position N/A Methyl group may improve solubility
2-(2,5,6-Trichloropyridin-3-yl)acetic acid 63580-09-6 C₇H₄Cl₃NO₂ 240.47 2,5,6-Cl, acetic acid at 3-position N/A High chlorine density; possible steric hindrance
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid N/A C₂₀H₁₅NO₄ 333.34 Fused furoquinoline, 4-OCH₃, acetic acid 68% High melting point (271–272°C); characterized by NMR/IR

Key Observations:

Substituent Effects: Halogenation: Increased chlorine atoms (e.g., 2,5,6-trichloro derivative) elevate molecular weight and may enhance electrophilic reactivity but could introduce steric challenges . Methoxy and Methyl Groups: Substituents like -OCH₃ (in the furoquinoline analog) or -CH₃ (in 1000568-04-6) may improve solubility or modulate electronic properties .

Synthetic Efficiency: The furoquinolinyl acetic acid derivative achieves a 68% yield via a telescoped multicomponent reaction involving Meldrum’s acid, highlighting the efficiency of such methods for complex heterocycles .

Analytical Characterization: All compounds were validated using ¹H/¹³C NMR, IR, and HRMS, with the furoquinoline derivative additionally employing 2D-NMR for structural confirmation .

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